molecular formula C17H15ClN4O2 B11034084 6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one

6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B11034084
M. Wt: 342.8 g/mol
InChI Key: BUTUPRCCCOHJRM-UHFFFAOYSA-N
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Description

6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines. The reaction is usually carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazine intermediate with 4-chlorobenzyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Methoxyphenylamino Group: The final step involves the reaction of the intermediate with 4-methoxyaniline. This step is typically carried out under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can target the triazine ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro or tetrahydro compounds. Substitution reactions would result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme activities and protein interactions.

    Medicine: The compound could be explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the triazine ring and the aromatic substituents allows for potential interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorobenzyl)-3-[(4-hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one: Similar structure but with a hydroxy group instead of a methoxy group.

    6-(4-chlorobenzyl)-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one: Similar structure but with a methyl group instead of a methoxy group.

    6-(4-chlorobenzyl)-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the 4-methoxyphenylamino group in 6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-(4-methoxyanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H15ClN4O2/c1-24-14-8-6-13(7-9-14)19-17-20-16(23)15(21-22-17)10-11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,20,22,23)

InChI Key

BUTUPRCCCOHJRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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